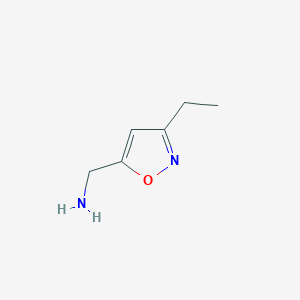

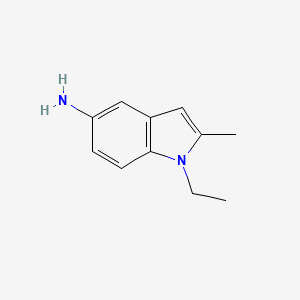

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

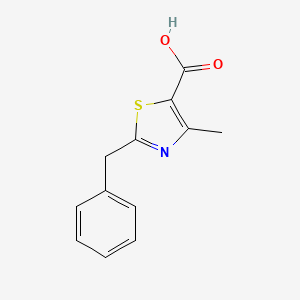

The compound “1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine” is likely a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine” have been synthesized and studied . The synthesis of these compounds often involves benzylation .Molecular Structure Analysis

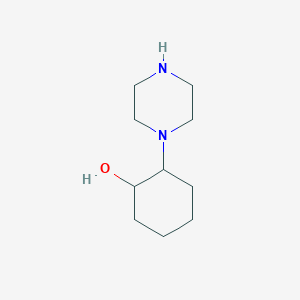

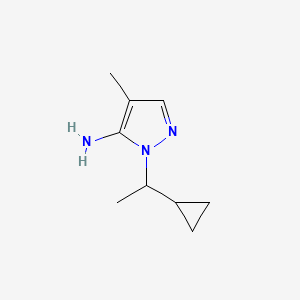

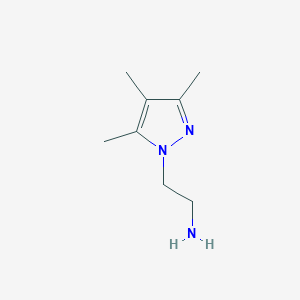

The molecular structure of this compound would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a 2-fluorobenzyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Fluorinated compounds are known to undergo various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the compound “1-(2-Fluorobenzyl)piperazine” has a molecular weight of 194.25 g/mol .Scientific Research Applications

Synthesis of Fluorinated Pyridines

This compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of 1,2,4-Triazoles

The compound has been used in the synthesis of a new 1,2,4-triazole compound . This compound was confirmed by 1H NMR and X-ray diffraction .

Drug Discovery and Development

“1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine” is a valuable compound for scientific research with potential applications in drug discovery and development. Its unique properties make it a promising candidate for further investigation into its mechanism of action and potential applications.

Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Medical Treatment

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The compound could potentially be used in the development of these pharmaceuticals .

Fluorinated Chemicals

Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .

Safety and Hazards

Mechanism of Action

Target of Action

A related compound, 1-(2-fluorobenzyl)-3-butyl-8-(n-acetyl-4-aminobenzyl)-xanthine, is reported to target phosphoenolpyruvate carboxykinase, cytosolic [gtp] in humans . This enzyme plays a crucial role in gluconeogenesis, the process of glucose synthesis.

Mode of Action

Compounds with similar structures, such as soluble guanylate cyclase (sgc) stimulators, enhance the cyclic guanosine monophosphate pathway independently of nitric oxide . This suggests that 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.

Pharmacokinetics

Related compounds like vericiguat, an oral soluble guanylate cyclase stimulator, demonstrate virtually complete absorption and increased exposure with food . It has high oral bioavailability and dose-proportional pharmacokinetics in healthy volunteers . Most drug metabolism is achieved by glucuronidation .

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUPNZMCYJMVIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424512 |

Source

|

| Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

925146-07-2 |

Source

|

| Record name | 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.